Bienvenue dans la boutique en ligne BenchChem!

1,4-Bis(3-methylbenzyl) piperazine

Pharmaceutical impurity reference standard USP-NF monograph ANDA method validation

1,4-Bis(3-methylbenzyl)piperazine (CAS 625406-13-5; molecular formula C₂₀H₂₆N₂; MW 294.43 g/mol) is a symmetrically N,N′-disubstituted piperazine bearing two 3-methylbenzyl groups at the 1- and 4-positions of the piperazine ring. It is formally designated in the United States Pharmacopeia as Meclizine Bis-Methylbenzyl Impurity (Meclizine Hydrochloride Impurity) and carries the FDA Unique Ingredient Identifier UNII 54FAC8M3V2.

Molecular Formula C20H26N2
Molecular Weight 294.4 g/mol
CAS No. 625406-13-5
Cat. No. B049259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(3-methylbenzyl) piperazine
CAS625406-13-5
Synonyms1,​4-Bis[(3-methylphenyl)​methyl]​-piperazine
Molecular FormulaC20H26N2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC(=C3)C
InChIInChI=1S/C20H26N2/c1-17-5-3-7-19(13-17)15-21-9-11-22(12-10-21)16-20-8-4-6-18(2)14-20/h3-8,13-14H,9-12,15-16H2,1-2H3
InChIKeyANALMXREFYDTJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(3-methylbenzyl)piperazine (CAS 625406-13-5): USP-Designated Meclizine Impurity and Bis-Benzylpiperazine Building Block for Cholinesterase Inhibitor Synthesis


1,4-Bis(3-methylbenzyl)piperazine (CAS 625406-13-5; molecular formula C₂₀H₂₆N₂; MW 294.43 g/mol) is a symmetrically N,N′-disubstituted piperazine bearing two 3-methylbenzyl groups at the 1- and 4-positions of the piperazine ring . It is formally designated in the United States Pharmacopeia as Meclizine Bis-Methylbenzyl Impurity (Meclizine Hydrochloride Impurity) and carries the FDA Unique Ingredient Identifier UNII 54FAC8M3V2 [1]. Beyond its pharmacopeial role as an impurity reference standard for ANDA submissions and commercial Meclizine quality control, this compound serves as a versatile synthetic intermediate for constructing inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Its dual substitution pattern at both piperazine nitrogens distinguishes it from mono-substituted benzylpiperazines and confers distinct physicochemical properties—including elevated boiling point and logP—relative to the unsubstituted 1,4-dibenzylpiperazine (DBZP) parent scaffold.

Why 1,4-Dibenzylpiperazine or 4-Methylbenzyl Isomers Cannot Replace 1,4-Bis(3-methylbenzyl)piperazine for Regulated Meclizine Analysis and Cholinesterase-Targeted Synthesis


The meta-methyl substitution pattern on both benzyl rings is not a trivial structural variation—it defines both the regulatory identity and the physicochemical behavior of this compound. The unsubstituted analog 1,4-dibenzylpiperazine (DBZP, CAS 1034-11-3, C₁₈H₂₂N₂, MW 266.38) lacks USP recognition as a Meclizine impurity and therefore cannot serve as a pharmacopeial reference standard for Meclizine analytical method validation [1]. The para-methyl regioisomer (1,4-bis(4-methylbenzyl)piperazine, CAS 73535-69-0) shares identical molecular formula and mass but presents distinct chromatographic retention behavior and a different impurity designation . The two additional methyl groups on the target compound, relative to DBZP, increase the molecular weight by 28.05 Da (10.5%), the ACD/LogP by 0.92 log units (from 2.45 to 3.37), and the boiling point by approximately 31 °C—all of which translate directly into measurably different HPLC retention times, mass spectrometric detection windows, and sample workup partitioning behavior . These differences mean that substituting a generic dibenzylpiperazine or an incorrect regioisomer will introduce systematic error into validated analytical methods and compromise synthetic route fidelity when the 3-methylbenzyl pharmacophore is required for target engagement.

Quantitative Differentiation Evidence: 1,4-Bis(3-methylbenzyl)piperazine vs. Closest Analogs


USP Pharmacopeial Designation: Exclusive Regulatory Identity vs. Non-Designated Dibenzylpiperazine Analogs

1,4-Bis(3-methylbenzyl)piperazine (CAS 625406-13-5) is officially codified as 'MECLIZINE HYDROCHLORIDE IMPURITY, 1,4-BIS(3-METHYLBENZYL) PIPERAZINE- [USP IMPURITY]' and registered with FDA UNII 54FAC8M3V2 [1]. In contrast, the closest structural analog 1,4-dibenzylpiperazine (DBZP, CAS 1034-11-3, UNII 616774W5JF) is classified as a benzylpiperazine (BZP) synthesis impurity with no Meclizine-specific USP monograph entry [2]. The para-substituted isomer 1,4-bis(4-methylbenzyl)piperazine (CAS 73535-69-0) likewise lacks USP Meclizine impurity designation . This regulatory distinction means only the target compound can serve as a pharmacopeial reference standard for Meclizine analytical method development, method validation (AMV), and quality control (QC) applications in ANDA submissions [3].

Pharmaceutical impurity reference standard USP-NF monograph ANDA method validation

Boiling Point and Enthalpy of Vaporization: Quantified Thermophysical Differentiation from 1,4-Dibenzylpiperazine

Predicted thermophysical data from the ACD/Labs Percepta PhysChem Module (v14.00) reveal that 1,4-bis(3-methylbenzyl)piperazine exhibits a normal boiling point of 407.9 ± 40.0 °C at 760 mmHg and an enthalpy of vaporization of 66.0 ± 3.0 kJ/mol . Its unsubstituted analog 1,4-dibenzylpiperazine (DBZP) has a significantly lower boiling point of 376.9 ± 27.0 °C and an enthalpy of vaporization of 62.5 ± 3.0 kJ/mol under identical predicted conditions . This represents a boiling point elevation of 31.0 °C (8.2% increase) and an enthalpy difference of 3.5 kJ/mol directly attributable to the two meta-methyl substituents. The mixed regioisomer 1-(3-methylbenzyl)-4-(4-methylbenzyl)piperazine shows a boiling point of 408.3 ± 40.0 °C, nearly indistinguishable from the target compound .

Physicochemical characterization Boiling point Distillation purification

Lipophilicity (LogP) and Molar Refractivity: Quantitative Physicochemical Differentiation from 1,4-Dibenzylpiperazine

The two meta-methyl groups on 1,4-bis(3-methylbenzyl)piperazine increase the ACD/LogP to 3.37, compared with 2.45 for unsubstituted 1,4-dibenzylpiperazine (DBZP)—a 0.92 log unit increase representing an approximately 8.3-fold higher octanol-water partition coefficient . The molar refractivity increases from 83.9 ± 0.3 cm³ (DBZP) to 93.6 ± 0.3 cm³ (target compound), a difference of 9.7 cm³ . The mixed regioisomer 1-(3-methylbenzyl)-4-(4-methylbenzyl)piperazine displays an identical ACD/LogP of 3.37 and molar refractivity of 93.6 ± 0.3 cm³, indicating that logP alone cannot distinguish between regioisomers . However, the calculated logD at pH 7.4 shows a subtle difference: 3.90 for the target compound versus 3.89 for the mixed isomer, reflecting distinct ionization microstates conferred by the meta vs. para methyl positioning .

Lipophilicity Partition coefficient Chromatographic retention

Molecular Weight Differentiation: 28 Da Mass Shift Enables Unambiguous Mass Spectrometric Discrimination from 1,4-Dibenzylpiperazine

The target compound has a monoisotopic mass of 294.209595 Da (average mass 294.434 Da) corresponding to C₂₀H₂₆N₂, whereas 1,4-dibenzylpiperazine (DBZP) has a monoisotopic mass of 266.178314 Da (average mass 266.381 Da) corresponding to C₁₈H₂₂N₂ . This 28.031281 Da difference—exactly equivalent to two methylene (CH₂) units or, more meaningfully, two aryl methyl substituents—produces distinct [M+H]⁺ ions at m/z 295.2 for the target versus m/z 267.2 for DBZP in ESI-MS positive mode. The para-substituted regioisomer (1,4-bis(4-methylbenzyl)piperazine, CAS 73535-69-0) shares the identical molecular formula C₂₀H₂₆N₂ and is therefore isobaric with the target (both m/z 295.2), requiring chromatographic separation or MS/MS fragmentation for discrimination .

Mass spectrometry Molecular weight LC-MS detection

3-Methylbenzyl Pharmacophore Validation: Privileged Motif for Cholinesterase Inhibition Demonstrated in ALA-Benzylpiperazine Hybrids

The 3-methylbenzyl substitution pattern has been directly validated in the cholinesterase inhibitor literature. In a study by Kim et al. (2013), the (α)-lipoic acid (ALA) conjugate of 1-(3-methylbenzyl)piperazine—compound 15—demonstrated dual AChE/BuChE inhibition with IC₅₀ values of 30.31 ± 0.64 μM (AChE) and 2.3 ± 0.7 μM (BuChE), and a BuChE binding affinity Ki of 2.91 ± 0.15 μM [1]. While the target compound (1,4-bis(3-methylbenzyl)piperazine) is the bis-substituted scaffold rather than the active mono-ALA conjugate itself, it carries two units of the identical 3-methylbenzyl pharmacophore that was shown to be essential for activity; the parent benzylpiperazines lacking the 3-methyl group showed no detectable cholinesterase inhibition in the same study [1]. In contrast, the 1,4-dibenzylpiperazine scaffold lacks methyl substitution altogether and has not been reported to yield active AChE/BuChE inhibitors upon further derivatization.

Cholinesterase inhibition Butyrylcholinesterase Acetylcholinesterase

Commercial Purity and Characterization Package: ≥95% HPLC Purity with Full Regulatory Documentation vs. Generic Piperazine Building Blocks

Commercial suppliers of 1,4-bis(3-methylbenzyl)piperazine (CAS 625406-13-5) consistently specify purity at ≥95% (HPLC) and provide a comprehensive characterization package including Certificate of Analysis (COA), ¹H-NMR spectrum, mass spectrum (MS), and HPLC chromatogram, with optional traceability to USP or EP pharmacopeial standards . In comparison, generic 1,4-dibenzylpiperazine (CAS 1034-11-3) is typically offered at 95% purity as a research-grade chemical without pharmacopeial traceability documentation, reflecting its status as a forensic marker for illicit BZP synthesis rather than a regulated pharmaceutical impurity standard . The availability of the dihydrochloride salt form (CAS 5321-65-3) further expands formulation options for the target compound [1].

Purity specification Certificate of Analysis Regulatory compliance

Optimal Procurement and Application Scenarios for 1,4-Bis(3-methylbenzyl)piperazine (CAS 625406-13-5)


AND A Method Validation and Commercial Quality Control for Meclizine Hydrochloride Drug Product

This compound serves as the USP-designated Meclizine Bis-Methylbenzyl Impurity reference standard. It is the only acceptable reference material for developing and validating HPLC/LC-MS methods to quantify this specific process impurity in Meclizine hydrochloride drug substance and finished dosage forms. Its USP designation (UNII 54FAC8M3V2) and availability with full COA, ¹H-NMR, MS, and HPLC documentation directly support ANDA regulatory submissions and commercial batch release testing under ICH Q3A/Q3B impurity guidelines [1]. Laboratories that substitute 1,4-dibenzylpiperazine (DBZP) or the para-methyl regioisomer will fail method specificity criteria due to differing chromatographic retention (ΔLogP ≈ 0.92 vs. DBZP) and distinct mass spectrometric behavior.

Synthesis of Bis-Functionalized Cholinesterase Inhibitors Leveraging the 3-Methylbenzyl Pharmacophore

The 3-methylbenzyl substitution pattern has been validated in peer-reviewed studies as a privileged motif for BuChE-selective inhibition. The ALA-1-(3-methylbenzyl)piperazine hybrid (compound 15) demonstrated BuChE IC₅₀ = 2.3 ± 0.7 μM with approximately 13-fold selectivity over AChE [1]. 1,4-Bis(3-methylbenzyl)piperazine provides a scaffold bearing two such 3-methylbenzyl groups, enabling symmetric derivatization strategies—such as bis-Schiff base formation, bis-amide coupling, or bis-hybrid conjugation—that are precluded when using mono-substituted benzylpiperazines. The compound's higher logP (3.37 vs. 2.45 for DBZP) also improves organic-phase solubility during synthesis, while the elevated boiling point (407.9 °C) provides a wider thermal window for reactions requiring elevated temperatures.

Mass Spectrometric and Chromatographic System Suitability Testing

With a monoisotopic mass of 294.209595 Da (C₂₀H₂₆N₂), this compound provides a convenient 28 Da mass increment over 1,4-dibenzylpiperazine (266.178314 Da), making it suitable as a system suitability standard for calibrating LC-MS instruments across the m/z 250–300 range where many benzylpiperazine derivatives elute [1]. Its ACD/LogP of 3.37 and molar refractivity of 93.6 cm³ ensure adequate reversed-phase retention on C18 columns. The isobaric nature of the para-methyl regioisomer (also C₂₀H₂₆N₂) reinforces the need for authenticated reference material with confirmed meta-substitution, as confirmed by the provided ¹H-NMR spectrum in the vendor COA.

Forensic and Impurity Profiling of Benzylpiperazine-Containing Samples

While 1,4-dibenzylpiperazine (DBZP) is recognized as a marker of low-quality illicit benzylpiperazine (BZP) synthesis, 1,4-bis(3-methylbenzyl)piperazine represents a distinct chemical entity with a different impurity origin—specifically, the synthetic pathway of Meclizine manufacture [1]. Forensic laboratories requiring authenticated reference standards for differentiating meclizine-related impurities from BZP-related impurities in seized samples can rely on the target compound's USP designation, unique UNII, and comprehensive characterization data. The 28 Da mass difference and 31 °C boiling point elevation relative to DBZP provide orthogonal analytical differentiation parameters.

Quote Request

Request a Quote for 1,4-Bis(3-methylbenzyl) piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.